T4 DNA ligase

Molecular Cloning Blunt-End Ligation Comparative Enzymology

T4 DNA ligase (EC 6.5.1.1) is an ATP-dependent enzyme derived from bacteriophage T4 that catalyzes the formation of phosphodiester bonds between juxtaposed 5′-phosphate and 3′-hydroxyl termini in duplex DNA or RNA. This enzyme is widely employed in molecular biology for its ability to ligate both cohesive (sticky) ends and blunt ends, as well as for nick-sealing in double-stranded DNA, RNA, and DNA/RNA hybrids.

Molecular Formula C73H140N4O6S2
Molecular Weight 1234.0 g/mol
CAS No. 9015-85-4
Cat. No. B12436835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT4 DNA ligase
CAS9015-85-4
Molecular FormulaC73H140N4O6S2
Molecular Weight1234.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CN(CCCCC(=O)OCCN1CCN(CC1)CCSSCCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCCC)O)O
InChIInChI=1S/C73H140N4O6S2/c1-5-9-13-17-21-23-25-27-29-31-33-35-39-43-51-71(80)67-77(68-72(81)52-44-40-36-34-32-30-28-26-24-22-18-14-10-6-2)55-47-48-63-84-85-64-61-75-58-56-74(57-59-75)60-62-83-73(82)53-45-46-54-76(65-69(78)49-41-37-19-15-11-7-3)66-70(79)50-42-38-20-16-12-8-4/h21-24,27-30,69-72,78-81H,5-20,25-26,31-68H2,1-4H3
InChIKeyNWVNMPZABMFRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

T4 DNA Ligase (CAS 9015-85-4): An ATP-Dependent DNA Ligase for Cohesive and Blunt-End Ligation


T4 DNA ligase (EC 6.5.1.1) is an ATP-dependent enzyme derived from bacteriophage T4 that catalyzes the formation of phosphodiester bonds between juxtaposed 5′-phosphate and 3′-hydroxyl termini in duplex DNA or RNA [1]. This enzyme is widely employed in molecular biology for its ability to ligate both cohesive (sticky) ends and blunt ends, as well as for nick-sealing in double-stranded DNA, RNA, and DNA/RNA hybrids [2]. T4 DNA ligase is a fundamental tool in cloning, next-generation sequencing (NGS) library preparation, gene synthesis, and molecular diagnostics [3].

Why T4 DNA Ligase Cannot Be Simply Substituted with Other In-Class DNA Ligases


Despite a shared catalytic core function, DNA ligases from different sources exhibit profound differences in substrate specificity, cofactor dependence, thermostability, and fidelity that preclude generic substitution. T4 DNA ligase, for example, possesses unique blunt-end ligation activity absent in many other ligases under standard conditions [1]. It also demonstrates distinct fidelity and bias profiles in end-joining, which directly impact the accuracy of molecular cloning and library preparation [2]. Furthermore, significant variations in salt tolerance and thermostability exist among commercial formulations and engineered variants, directly influencing experimental design and success rates [3].

Quantitative Evidence Differentiating T4 DNA Ligase from Key Comparators


T4 DNA Ligase vs. T7 DNA Ligase: Blunt-End Ligation Capability

Unlike T4 DNA ligase, T7 DNA ligase cannot efficiently catalyze blunt-end ligation under standard conditions [1]. While T4 DNA ligase effectively ligates both blunt and sticky DNA ends, leading to a DNA smear on a gel indicative of robust activity, T7 DNA ligase is primarily restricted to ligating cohesive ends with ≥2 base pair overhangs [1]. This limitation necessitates alternative strategies, such as adding high concentrations of PEG 6000 (≥20% w/v), to force measurable blunt-end activity in T7 DNA ligase, which is not required for T4 DNA ligase [2].

Molecular Cloning Blunt-End Ligation Comparative Enzymology

T4 DNA Ligase vs. E. coli DNA Ligase: ATP-Dependent Blunt-End and RNA-Containing Substrate Ligation

A critical biochemical and functional distinction is that T4 DNA ligase can efficiently ligate blunt-ended DNA molecules, whereas E. coli DNA ligase cannot under standard reaction conditions . Furthermore, T4 DNA ligase is capable of ligating DNA/RNA hybrids (e.g., during second-strand cDNA synthesis), an activity E. coli DNA ligase lacks [1]. T4 DNA ligase utilizes ATP as a cofactor, while E. coli DNA ligase uses NAD+, which can be a critical consideration in some experimental contexts [2].

cDNA Synthesis Nick Repair Substrate Specificity

Engineered T4 DNA Ligase Variants (Hi-T4™, Salt-T4®) Exhibit Enhanced Thermostability and Salt Tolerance

Commercial formulations of T4 DNA ligase have been engineered for enhanced performance. For instance, Hi-T4™ DNA Ligase can withstand temperatures as high as 45°C for extended periods (up to 72 hours) without significant loss of activity, a marked improvement over wild-type T4 DNA ligase's thermolability [1]. Similarly, Salt-T4® DNA Ligase maintains full activity at salt concentrations up to 300 mM, whereas wild-type T4 DNA ligase is typically inhibited [1]. Furthermore, a premium formulation has been shown to retain >60% residual activity after 4 hours at 42°C .

High-Throughput Cloning NGS Library Prep Enzyme Engineering

T4 DNA Ligase Exhibits Distinct Fidelity and Bias Profile Compared to T7 DNA Ligase in End-Joining

Single-molecule real-time sequencing analysis reveals that T4 DNA ligase and T7 DNA ligase exhibit distinct mismatch ligation frequencies and biases in end-joining contexts [1]. Specifically, T4 DNA ligase and human Lig3 demonstrate a more uniform ligation bias across different four-base overhangs compared to T7 DNA ligase [2]. T4 DNA ligase also shows a surprising inefficiency in ligating 5'-TNA overhangs compared to all other Watson-Crick pairings, a nuanced property that can impact assembly design [3].

Gene Synthesis DNA Assembly Ligation Fidelity

T4 DNA Ligase and T4 RNA Ligase 2 Exhibit Different Oligomer Ligation Capacity on RNA Templates

While both T4 DNA ligase and T4 RNA ligase 2 (Rnl2) can catalyze RNA-templated DNA–DNA ligation, they exhibit distinct functional limitations [1]. A key difference is that Rnl2 is unable to ligate more than two oligonucleotides on a DNA template, whereas T4 DNA ligase does not appear to share this limitation [1]. This property is a critical consideration for techniques like SeqZip, which rely on templated ligation of multiple oligos for transcript analysis [1].

RNA Analysis SeqZip Technology Ligase Screen

Optimal Application Scenarios for T4 DNA Ligase Based on Verified Differentiation


Routine Molecular Cloning of Cohesive and Blunt-Ended DNA Fragments

T4 DNA ligase remains the gold standard for all routine cloning applications involving both cohesive and blunt-ended DNA fragments. Its unique ability to efficiently ligate blunt ends without the need for high concentrations of crowding agents like PEG (as required for T7 ligase) makes it the most versatile and convenient choice for everyday cloning workflows [1].

High-Fidelity Gene Synthesis and DNA Assembly

For synthetic biology applications requiring precise and predictable assembly of multiple DNA fragments, the well-characterized fidelity and bias profile of T4 DNA ligase is essential. Its more uniform ligation bias compared to T7 ligase allows for more predictable outcomes in multi-fragment assemblies, enabling rational design and optimization of assembly protocols [2].

Nick Repair in DNA/RNA Hybrids for cDNA Synthesis

During second-strand cDNA synthesis, the ability of T4 DNA ligase to efficiently seal nicks in DNA/RNA hybrids is critical for generating full-length cDNA libraries. E. coli DNA ligase cannot perform this function, making T4 DNA ligase the necessary choice for this specific application [3].

High-Throughput NGS Library Preparation Requiring Thermostability

In automated or high-throughput NGS library preparation workflows where extended incubation times or slightly elevated temperatures are encountered, the use of a thermostable T4 DNA ligase variant (e.g., Hi-T4™ or a premium formulation retaining >60% activity after 4 hours at 42°C) is recommended over wild-type T4 DNA ligase to ensure consistent and complete adapter ligation and to minimize workflow failures .

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